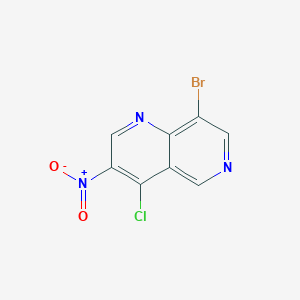

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine

説明

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine (CAS: 2092587-25-0) is a halogenated and nitro-substituted derivative of the 1,6-naphthyridine scaffold. Its molecular formula is C₈H₃BrClN₃O₂, with substituents at positions 3 (nitro), 4 (chloro), and 8 (bromo) on the bicyclic aromatic ring . The compound’s InChI key (InChI=1S/C8H3BrClN3O2/c9-5-2-11-1-4-7(10)6(13(14)15)3-12-8(4)5/h1-3H) confirms its structural uniqueness, combining electron-withdrawing groups (NO₂, Cl, Br) that significantly influence its electronic properties and reactivity . It is commercially available at 95% purity, primarily used as a synthetic intermediate in medicinal chemistry and materials science .

特性

分子式 |

C8H3BrClN3O2 |

|---|---|

分子量 |

288.48 g/mol |

IUPAC名 |

8-bromo-4-chloro-3-nitro-1,6-naphthyridine |

InChI |

InChI=1S/C8H3BrClN3O2/c9-5-2-11-1-4-7(10)6(13(14)15)3-12-8(4)5/h1-3H |

InChIキー |

KWCFLUGEJCAASS-UHFFFAOYSA-N |

正規SMILES |

C1=C2C(=C(C=N1)Br)N=CC(=C2Cl)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

化学反応解析

8-ブロモ-4-クロロ-3-ニトロ-1,6-ナフチリジンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、使用される試薬や条件に応じて、異なる誘導体を形成するために酸化することができます。

還元: 還元反応は、ニトロ基をアミノ基に変換し、アミン誘導体の形成につながります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります.

科学研究アプリケーション

8-ブロモ-4-クロロ-3-ニトロ-1,6-ナフチリジンは、いくつかの科学研究アプリケーションを持っています。

化学: それは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: この化合物は、抗菌性や抗癌性を含む潜在的な生物活性を研究されています。

医学: 研究では、生物学的標的と相互作用する能力のために、治療薬としての可能性が調査されています。

化学反応の分析

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

作用機序

類似化合物の比較

8-ブロモ-4-クロロ-3-ニトロ-1,6-ナフチリジンに似た化合物には、以下のような他のナフチリジン誘導体が含まれます。

- 8-ブロモ-4-クロロ-1,6-ナフチリジン

- 4-クロロ-3-ニトロ-1,6-ナフチリジン

- 8-ブロモ-3-ニトロ-1,6-ナフチリジン

これらの化合物は構造的類似性を共有していますが、置換パターンが異なり、化学反応性と生物活性の違いにつながる可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 8-bromo-4-chloro-3-nitro-1,6-naphthyridine with structurally related naphthyridine derivatives:

Physicochemical Properties

- Solubility and Stability: The nitro group increases polarity but may reduce thermal stability compared to non-nitro analogs. No direct solubility data is available, but halogenated naphthyridines are typically sparingly soluble in water.

- Spectroscopic Data: Key characterization methods include: ¹H/¹³C NMR: Distinct shifts for aromatic protons near electron-withdrawing groups (e.g., NO₂ causes downfield shifts) . HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 288.48 for the target compound) .

生物活性

Antimicrobial Activity

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine exhibits notable antimicrobial properties, particularly against certain bacterial and fungal strains. Studies have shown that the compound's unique structural features, including the bromine substitution at position 8, contribute to its antimicrobial efficacy.

Antibacterial Activity:

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown particular promise against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

Antifungal Activity:

While less potent than its antibacterial properties, this compound has shown moderate activity against certain fungal species, including Candida albicans and Aspergillus niger.

Anticancer Potential

Research into the anticancer properties of this compound has revealed promising results. The compound has shown the ability to inhibit the growth of various cancer cell lines.

A study conducted on human breast cancer cells (MCF7) demonstrated significant cytotoxic activity. The following table summarizes the findings:

| Compound | IC50 (μM) |

|---|---|

| This compound | 7.88 |

| Staurosporine (reference drug) | 4.51 |

While not as potent as the reference drug, the compound shows promise for further development and optimization .

Enzyme Inhibition

This compound has demonstrated the ability to interact with and inhibit certain enzymes involved in cellular processes. Of particular interest is its potential as a monoamine oxidase B (MAO-B) inhibitor .

MAO-B plays a crucial role in dopamine metabolism and is associated with oxidative stress in neuronal and glial cells. Inhibition of this enzyme could have neuroprotective effects, making this compound a potential candidate for neurodegenerative disease research .

The biological activity of this compound is primarily attributed to its unique structural features:

- The bromine substitution at position 8 enhances its reactivity and binding affinity to cellular targets.

- The nitro group at position 3 plays a crucial role in forming reactive intermediates upon reduction, which can covalently bind to target sites within cells.

- The chloro group at position 4 contributes to the compound's overall lipophilicity, potentially improving its cellular penetration.

These structural elements allow the compound to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling.

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective potential of this compound and its derivatives in a cellular model of Parkinson's disease. The research used PC12 cells exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone .

Key findings:

- The compound significantly reduced oxidative stress in treated cells.

- It upregulated the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme.

- The neuroprotective effects were abolished when HO-1 was inhibited, suggesting a critical role for this enzyme in the compound's mechanism of action.

- The compound increased nuclear translocation of Nrf2, a key regulator of the antioxidative response .

These results suggest that this compound and its derivatives may have potential applications in the treatment of neurodegenerative disorders characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。